molecular formula C12H9NO2S B13939341 1-Pyridin-4-yl-3-thiophen-2-ylpropane-1,3-dione CAS No. 85903-25-9

1-Pyridin-4-yl-3-thiophen-2-ylpropane-1,3-dione

Cat. No.: B13939341
CAS No.: 85903-25-9
M. Wt: 231.27 g/mol
InChI Key: FFHNDRMNLBJSHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Pyridin-4-yl-3-thiophen-2-ylpropane-1,3-dione is an organic compound that features a pyridine ring and a thiophene ring connected by a propane-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pyridin-4-yl-3-thiophen-2-ylpropane-1,3-dione can be synthesized through a multi-step process involving the condensation of pyridine and thiophene derivatives. One common method involves the reaction of 3-acetylpyridine with thiophene-2-carboxaldehyde under basic conditions to form the intermediate chalcone, which is then subjected to cyclization to yield the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Pyridin-4-yl-3-thiophen-2-ylpropane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and thiophene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine and thiophene derivatives.

Scientific Research Applications

1-Pyridin-4-yl-3-thiophen-2-ylpropane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Pyridin-4-yl-3-thiophen-2-ylpropane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-Pyridin-4-yl-3-thiophen-2-ylpropane-1,3-dione is unique due to its combination of pyridine and thiophene rings, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

85903-25-9

Molecular Formula

C12H9NO2S

Molecular Weight

231.27 g/mol

IUPAC Name

1-pyridin-4-yl-3-thiophen-2-ylpropane-1,3-dione

InChI

InChI=1S/C12H9NO2S/c14-10(9-3-5-13-6-4-9)8-11(15)12-2-1-7-16-12/h1-7H,8H2

InChI Key

FFHNDRMNLBJSHI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)CC(=O)C2=CC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.